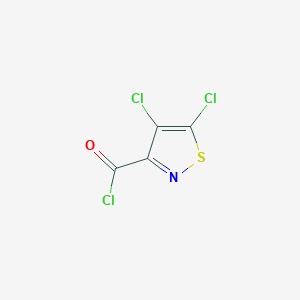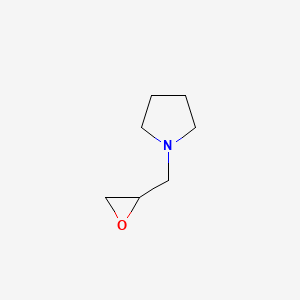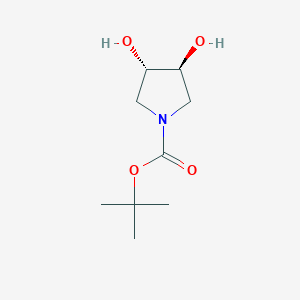
Ethyl 2-(2-chlorophenyl)-2-oxoacetate
Übersicht
Beschreibung
Ethyl 2-(2-chlorophenyl)-2-oxoacetate, commonly referred to as ECPO, is an organic compound belonging to the family of phenoxyacetates. It is a colorless liquid with a strong odor and is found in some insecticides, herbicides, and fungicides. ECPO is used in a variety of scientific research applications, such as chemical synthesis, biochemistry, and physiological studies. In
Wissenschaftliche Forschungsanwendungen
Structural Chemistry
- Application : Ethyl 2-(2-chlorophenyl)-2-oxoacetate is used in the field of structural chemistry . A single crystal X-ray structure analysis of two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was performed .
- Methods : The study involved the use of X-ray structure analysis to examine the molecular geometries of the two polymorphs .
- Results : The study showed that the molecular geometries are the same in both polymorphs, and the same bifurcated O-H⋯O hydrogen bonds (involving hydroxyl and ester C=O groups) exist between the adjacent molecules .
Pharmacology
- Application : Ethyl 2-(2-chlorophenyl)-2-oxoacetate is used in the field of pharmacology . Chalcones and their analogs, which include Ethyl 2-(2-chlorophenyl)-2-oxoacetate, have been an area of great interest in recent years .
- Methods : Researchers have explored new approaches for the synthesis of chalcone derivatives .
- Results : These chalcone derivatives have revealed an array of pharmacological and biological effects .
Synthesis of Ketamine
- Application : Ethyl 2-(2-chlorophenyl)-2-oxoacetate is used in the synthesis of ketamine .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Biological Potential of Indole Derivatives
- Application : Ethyl 2-(2-chlorophenyl)-2-oxoacetate is used in the field of biological research, specifically in the study of indole derivatives .
- Methods : Researchers have synthesized a variety of indole derivatives, which include Ethyl 2-(2-chlorophenyl)-2-oxoacetate .
- Results : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis of Ketamine
- Application : Ethyl 2-(2-chlorophenyl)-2-oxoacetate is used in the synthesis of ketamine .
- Methods : The synthesis of this drug has been done in five steps .
- Results : The outcomes of this application were not provided in the source .
Biological Potential of Indole Derivatives
- Application : Ethyl 2-(2-chlorophenyl)-2-oxoacetate is used in the field of biological research, specifically in the study of indole derivatives .
- Methods : Researchers have synthesized a variety of indole derivatives, which include Ethyl 2-(2-chlorophenyl)-2-oxoacetate .
- Results : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
ethyl 2-(2-chlorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARLYWYQFMPGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468882 | |
| Record name | ETHYL 2-CHLOROBENZOYLFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chlorophenyl)-2-oxoacetate | |
CAS RN |
62123-75-5 | |
| Record name | ETHYL 2-CHLOROBENZOYLFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)




![Bicyclo[3.2.1]octan-3-amine](/img/structure/B1314372.png)


